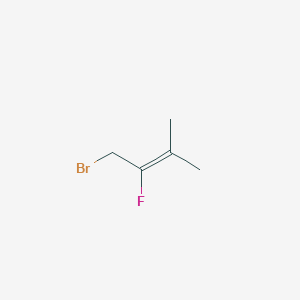

1-Bromo-2-fluoro-3-methylbut-2-ene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Bromo-2-fluoro-3-methylbut-2-ene is an organic compound with the molecular formula C5H9Br . It is also known by other names such as 3,3-dimethylallyl bromide, prenyl bromide, 3-methyl-2-butenyl bromide, and dimethylallyl bromide .

Synthesis Analysis

1-Bromo-2-fluoro-3-methylbut-2-ene can be synthesized from 2-methylbut-3-en-2-ol by reacting it with hydrobromic acid . This reaction generally needs to be carried out under acidic conditions, and the temperature and reaction time can affect the yield .Molecular Structure Analysis

The molecular structure of 1-Bromo-2-fluoro-3-methylbut-2-ene includes a total of 14 bonds. There are 6 non-H bonds, 1 multiple bond, and 1 double bond . The molecule contains a bromine atom and a fluorine atom attached to the carbon chain, which also includes a double bond .Chemical Reactions Analysis

In terms of chemical reactions, 1-Bromo-2-fluoro-3-methylbut-2-ene can undergo various reactions due to the presence of the bromine atom and the double bond in its structure. For instance, it can undergo palladium/di-1-adamantyl-n-butylphosphine-catalyzed reductive carbonylation . It can also participate in cross-coupling reactions with potassium 6-(benzoyloxy)hexyltrifluoroborate and 3-(benzoyloxy)propyltrifluoroborate .Physical And Chemical Properties Analysis

1-Bromo-2-fluoro-3-methylbut-2-ene has a molecular weight of 149.04 g/mol . It is a liquid at room temperature and has a brown or yellow color . The compound has a density of 1.2700 g/mL and a boiling point of 82.0°C to 83.0°C at 150.0 mmHg .Scientific Research Applications

- While not directly related to the compound, it’s interesting to note that indole derivatives play a significant role in biology. For instance, indole-3-acetic acid (IAA) is a plant hormone produced from tryptophan degradation in higher plants. Although not the same compound, this highlights the broader relevance of indole-based molecules in biological systems .

Indole Derivatives and Plant Hormones

Mechanism of Action

Safety and Hazards

This compound is classified as a flammable liquid and vapor, and it can cause severe skin burns and eye damage . Therefore, it is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound . It should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources .

Future Directions

As for future directions, 1-Bromo-2-fluoro-3-methylbut-2-ene could potentially be used in the synthesis of new organic compounds due to its reactivity. Its use in the preparation of natural products and base-modified pyrimidine nucleosides has been reported , suggesting potential applications in pharmaceutical and medicinal chemistry.

properties

IUPAC Name |

1-bromo-2-fluoro-3-methylbut-2-ene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrF/c1-4(2)5(7)3-6/h3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMTVIHXFZSMKSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(CBr)F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrF |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-fluoro-3-methylbut-2-ene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methoxyphenyl)-2-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2758988.png)

![N-(3,4-dimethoxyphenethyl)-2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide](/img/structure/B2758990.png)

![N,5-di(propan-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2758993.png)

![2-((5-(4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide](/img/structure/B2758994.png)

![3-chloro-N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B2758996.png)

![N-(2-methoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2758998.png)

![N-methyl-N-(3-methylphenyl)-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2758999.png)

![2-Phenyl-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethanone](/img/structure/B2759000.png)

![5-[(diethylamino)methyl]-1-ethyl-1H-pyrazol-3-amine](/img/structure/B2759004.png)

![N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-2-phenylquinoline-4-carboxamide](/img/structure/B2759007.png)